molecular formula C12H18BNO2 B048075 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 214360-73-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B048075
M. Wt: 219.09 g/mol
InChI Key: ZANPJXNYBVVNSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds involves sophisticated chemical procedures characterized by various spectroscopy techniques (FT-IR, 1H NMR, 13C NMR, MS) and single-crystal X-ray diffraction. The structures of synthesized compounds are further optimized and analyzed using Density Functional Theory (DFT) calculations, providing insights into their molecular configurations and stability. These synthesis strategies highlight the compound's relevance in the field of molecular structure research (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is confirmed through X-ray crystallography and further analyzed using DFT calculations. These analyses reveal the compound's optimized geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and vibrational properties. The congruence between DFT-optimized structures and experimental data underscores the molecule's structural integrity and theoretical stability (Wu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is explored through its participation in various chemical reactions, including Pd-catalyzed borylation, which signifies its potential as a versatile building block in organic synthesis. The compound exhibits specific reactivity patterns that are influenced by its unique molecular structure, enabling the formation of complex molecules (Takagi & Yamakawa, 2013).

Scientific Research Applications

Synthesis and Structural Studies

  • Researchers have synthesized various compounds incorporating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and characterized their structures using spectroscopy and X-ray diffraction. These studies provide insights into the molecular and crystal structures of such compounds, enhancing our understanding of their properties (Wu et al., 2021); (Liao et al., 2022).

Fluorescence Probes for Hydrogen Peroxide Detection

  • A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). These probes, including derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, exhibited variable fluorescence responses towards H2O2, indicating potential applications in explosive detection or biological research (Lampard et al., 2018).

Application in Fluoride Shuttle Batteries

  • Compounds containing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were examined as electrolyte additives in fluoride shuttle batteries. The structural differences in these compounds influenced the fluoride ion conductivity and performance of the batteries, highlighting their relevance in advanced battery technology (Kucuk & Abe, 2020).

Hydrogen Peroxide Vapor Detection

  • A novel approach was developed to enhance the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This method, using derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, significantly improved the reaction time and sensitivity for detecting H2O2 vapor, useful in explosive and environmental monitoring (Fu et al., 2016).

Electrocatalysis and Polymer Synthesis

  • The compound was utilized in the synthesis of new electrochromic polymers and small molecular arylamine derivatives for solar cells. These applications demonstrate its versatility in materials science and renewable energy research (Beaupré et al., 2006); (Liu et al., 2016).

Anticancer Research

  • In anticancer research, new iminophosphines containing pinacol-derived boronate esters based on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were prepared and examined for their cytotoxic properties against glioma cell lines, indicating potential therapeutic applications (St-Coeur et al., 2017).

Safety And Hazards

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPJXNYBVVNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370400
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

214360-73-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Synthesis routes and methods

Procedure details

3.7 g (10 mmol) of (4-bromophenyl)naphthalen-1-yl-phenylamine was dissolved in 100 ml of THF and cooled to −78° C. 4.8 ml (12 mmol) of 2.5M n-butyllithium was added slowly to the THF solution and maintained at the same temperature as above for an hour to allow reaction. 2.2 g (12 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added to the reactant solution, maintained at the same temperature as above for an hour to allow reaction, heated to room temperature (RT) and stirred for 24 hours. Water was added to end the reaction, and 300 ml of chloroform was added. The resulting organic layer was washed with 200 ml of water and dried with anhydride magnesium sulfate. 3.4 g of Naphthalen-1-yl-phenyl[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenylamine (intermediate A) was obtained through silica chromatography with a yield of 81%.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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